1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride
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Overview
Description
1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride is a synthetic organic compound. It is characterized by the presence of an azetidine ring, a phenoxy group, and multiple methyl groups. This compound is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxy Group: This step involves the reaction of the azetidine derivative with a phenol derivative under suitable conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Azetidineethanol: Lacks the phenoxy and methyl groups.
2,6-Dimethylphenoxyethanol: Lacks the azetidine ring and additional methyl groups.
Tetramethylazetidine: Lacks the phenoxy group.
Uniqueness
1-Azetidineethanol, alpha-((2,6-dimethylphenoxy)methyl)-2,2,4,4-tetramethyl-, hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components.
Properties
CAS No. |
41457-12-9 |
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Molecular Formula |
C18H30ClNO2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
1-(2,6-dimethylphenoxy)-3-(2,2,4,4-tetramethylazetidin-1-ium-1-yl)propan-2-ol;chloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-8-7-9-14(2)16(13)21-11-15(20)10-19-17(3,4)12-18(19,5)6;/h7-9,15,20H,10-12H2,1-6H3;1H |
InChI Key |
IOAIVQXWYZTQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C[NH+]2C(CC2(C)C)(C)C)O.[Cl-] |
Origin of Product |
United States |
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